Product packaging for Levocloperastine(Cat. No.:CAS No. 132301-89-4)

Levocloperastine

Cat. No.: B195437
CAS No.: 132301-89-4
M. Wt: 329.9 g/mol
InChI Key: FLNXBVJLPJNOSI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levocloperastine is a novel, non-opioid antitussive agent providing a valuable research tool for studying cough mechanisms and therapies. It is the levorotatory enantiomer of cloperastine, with a dual mechanism of action that acts centrally on the bulbar cough center in the brain and peripherally on receptors in the tracheobronchial tree . This dual activity results in effective suppression of the cough reflex, demonstrated in preclinical studies to have antitussive effects similar to codeine but without the associated narcotic or dependence liabilities . The compound is characterized by a fast onset of action and has shown efficacy in reducing both the frequency and intensity of cough in clinical research models . Its chemical name is 1-{2-[(S)-(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperidine, with a molecular formula of C20H24ClNO and a molecular weight of 329.86 g/mol . It is often utilized in research as the fendizoate salt (CAS 220329-19-1) . Research indicates it is well tolerated, with studies reporting no evidence of clinically significant central adverse events such as drowsiness, which are commonly associated with other antitussive agents like codeine . This compound is supplied for research applications only, including investigative respiratory pharmacology and the development of cough suppression therapeutics. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClNO B195437 Levocloperastine CAS No. 132301-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132301-89-4
Record name Levocloperastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCLOPERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chiral Resolution for Levocloperastine

The synthesis of enantiomerically pure pharmaceuticals like Levocloperastine involves either direct enantioselective synthesis or the resolution of a racemic mixture. Both approaches have been explored to achieve the required stereochemical purity.

Preclinical Pharmacodynamics and Molecular Mechanisms of Levocloperastine

Elucidation of Dual Antitussive Mechanisms of Action

Levocloperastine's antitussive efficacy arises from a synergistic interplay between its central and peripheral actions, allowing it to address multiple facets of the cough reflex aesculapius.itresearchgate.netzuventus.co.inresearchgate.netmedscape.comunipd.it.

Central Modulation of the Bulbar Cough Center

A primary mechanism by which this compound exerts its antitussive effect is through direct modulation of the bulbar cough center located in the brainstem aesculapius.itresearchgate.netzuventus.co.inresearchgate.netmedscape.comunipd.itmedscape.comnih.gov. Preclinical studies have demonstrated that LCP acts centrally to suppress the cough reflex, a mechanism comparable to that of opioid antitussives like codeine researchgate.netzuventus.co.inresearchgate.netmedscape.comunipd.itmedscape.com. Crucially, LCP's central activity is highly selective for the cough center, a characteristic that distinguishes it from many other centrally acting antitussives and contributes to its reduced propensity for adverse central effects such as sedation or psychomotor impairment aesculapius.itresearchgate.netzuventus.co.inresearchgate.netmedscape.commedscape.commedscape.com. This selective action is thought to be linked to its specific stereoisomeric properties aesculapius.itresearchgate.netzuventus.co.inresearchgate.netmedscape.commedscape.com.

In preclinical models, this compound has shown antitussive potency similar to codeine. For instance, in guinea pigs, LCP dose-dependently inhibited cough induced by citric acid and ammonia (B1221849) vapor. The 50% effective dose (ED50) values highlight this similarity:

Test ModelThis compound ED50 (mg/kg)Codeine ED50 (mg/kg)
Citric Acid2.63.6
Ammonia Vapour2.93.1

These findings indicate that this compound is as effective as codeine in suppressing experimentally induced cough in animal models researchgate.netzuventus.co.inmedscape.com. Furthermore, the antitussive efficacy of cloperastine (B1201353) compounds, including this compound, DL-cloperastine, and dextrocloperastine, has been observed to be similar in citric acid-induced cough models, suggesting that the stereoisomeric configuration does not significantly alter this specific antitussive activity researchgate.netzuventus.co.inmedscape.com.

Receptor-Level Pharmacological Characterization

This compound's pharmacological profile is further defined by its interactions at the receptor level, particularly its activity as a histamine (B1213489) H1 receptor antagonist and its effects on other receptors.

Histamine H1 Receptor Antagonism: In Vitro and In Vivo Models

This compound exhibits significant antihistamine properties, acting as a histamine H1 receptor antagonist researchgate.netzuventus.co.inmedscape.combenchchem.combenchchem.comncats.ioiiab.menih.goveur.nlresearchgate.net. This activity is a key component of its peripheral antitussive action, as histamine plays a role in airway hypersensitivity and the activation of cough receptors researchgate.netzuventus.co.inresearchgate.netmedscape.combenchchem.comncats.ionih.govall-imm.com. Preclinical studies have validated these effects using both in vitro and in vivo models.

In vitro experiments utilizing isolated tracheal rings from guinea pigs have demonstrated that this compound, along with other cloperastine enantiomers, exhibits spasmolytic activity mediated by its antihistamine properties researchgate.netzuventus.co.inresearchgate.netmedscape.combenchchem.com. Specifically, these studies showed an inhibition of histamine-induced contractions in these isolated tissues. While specific quantitative data such as IC50 values for this compound in this particular assay are not detailed in the provided snippets, the qualitative finding of inhibition confirms its ability to counteract histamine's effects on airway smooth muscle researchgate.netzuventus.co.inresearchgate.netmedscape.combenchchem.com.

Compound List:

this compound (LCP)

DL-cloperastine

Dextrocloperastine

Codeine

Dextromethorphan (B48470)

Levodropropizine (B346804)

Histamine

Serotonin (B10506)

Chlorpheniramine

Diphenhydramine

Astemizole

Loratadine

Terfenadine

Clemastine

Azelastine

Ebastine

Hydroxyzine

Salbutamol

Guaifenesin

Methylephedrine

Pseudoephedrine

Piperoxan

Cromoglycate (DSCG)

Nedocromil

Leukotriene C4 (LTC4)

Leukotriene D4 (LTD4)

Leukotriene B4 (LTB4)

Methacholine

Menthol

Verapamil

FGF13 (Fibroblast growth factor 13)

Gamma-aminobutyric acid type A (GABA-A) receptor

G protein-coupled inwardly-rectifying potassium channel (GIRK)

Sigma-1 receptor

Serotonin Receptor Antagonism Studies

This compound's pharmacological profile includes the peripheral inhibition of inflammatory mediators, such as serotonin medscape.comresearchgate.net. While specific studies detailing this compound's direct antagonism of particular serotonin receptor subtypes are not extensively detailed in the available literature, its action on peripheral mediators is recognized as a component of its antitussive effect medscape.comresearchgate.net. This peripheral modulation contributes to reducing irritation in the airways that can trigger coughing patsnap.com.

Cholinergic System Modulation and Bronchorelaxant Activity

The compound demonstrates modulation of the cholinergic system, which is linked to its bronchodilatory and antitussive properties google.compatsnap.com.

Investigation of Acetylcholine (B1216132) Action Inhibition

This compound exhibits mild anticholinergic properties that contribute to its antitussive action patsnap.com. This mechanism involves the inhibition of acetylcholine's effects, which can lead to a reduction in mucus secretion and bronchoconstriction patsnap.com. Furthermore, this compound has been observed to relax bronchial musculature that has tightened due to stimulation by acetylcholine google.com. This papaverine-like activity aids in alleviating airway constriction, a factor that can exacerbate cough google.com.

Research into Reduction of Inflammatory Mediators

A significant aspect of this compound's peripheral action involves the inhibition of inflammatory mediators medscape.comresearchgate.netpatsnap.comresearchgate.netijcp.in. Research indicates that the compound acts by inhibiting the release of these mediators, including histamine and serotonin, from peripheral sites medscape.comresearchgate.netpatsnap.comijcp.in. This action helps to mitigate airway irritation and inflammation, thereby contributing to its efficacy in suppressing cough patsnap.comijcp.in.

Comparative Preclinical Antitussive Potency Assessments

Preclinical studies have been instrumental in establishing this compound's antitussive potency and comparing it against established agents, highlighting its distinct pharmacological advantages researchgate.netgoogle.combenchchem.comaesculapius.itmedscape.comresearchgate.net.

Experimental Cough Reflex Assays in Animal Models (e.g., Guinea Pig Citric Acid/Capsaicin (B1668287) Induced Cough)

Standard preclinical methodologies for evaluating antitussive agents include experimental cough reflex assays, particularly in animal models such as guinea pigs patsnap.combenchchem.com. These studies typically involve inducing cough using chemical stimuli like citric acid or capsaicin to measure the reduction in cough frequency and intensity patsnap.combenchchem.com. While specific quantitative data for this compound in these precise assays are not detailed in the provided snippets, these models are employed to assess the compound's inherent antitussive capabilities patsnap.combenchchem.com.

Preclinical Comparative Analysis with Racemic Cloperastine and Other Antitussive Agents

Comparative preclinical analyses have revealed that this compound possesses a distinct pharmacological profile and demonstrates enhanced efficacy compared to its racemic counterpart, DL-cloperastine, as well as other common antitussive agents such as codeine and levodropropizine researchgate.netaesculapius.itmedscape.comresearchgate.net.

In studies utilizing tracheal mechanical stimuli in guinea pigs, the parent compound, cloperastine, exhibited an efficacy that was 1.9 times greater than codeine, notably without inducing narcotic effects google.com. Further comparative preclinical data indicates that this compound offers a faster onset of action and achieves greater reductions in cough intensity and frequency when contrasted with DL-cloperastine, codeine, and levodropropizine researchgate.netaesculapius.itmedscape.comresearchgate.net. The antitussive effects of this compound have been consistently observed to manifest rapidly, often after the first day of treatment in preclinical models and clinical settings researchgate.netaesculapius.itmedscape.comresearchgate.net.

Comparative Preclinical Antitussive Potency

Antitussive AgentComparator AgentModel/StimulusRelative Efficacy (vs. Comparator)NotesCitation
CloperastineCodeineTracheal mechanical stimulus in guinea pig1.9 times greaterWithout narcotic effects google.com

Compound List:

this compound

DL-cloperastine (Racemic Cloperastine)

Codeine

Levodropropizine

Acetylcholine

Histamine

Serotonin

Specificity of Action on Respiratory Control Centers (e.g., Absence of Respiratory Depression)

This compound is recognized for its selective action on the cough reflex pathways, distinguishing it from certain other antitussive agents, particularly opioid-based compounds. Preclinical studies and pharmacological analyses indicate that this compound exerts its antitussive effects primarily by acting on the bulbar cough center in the brainstem, while largely sparing other vital respiratory control mechanisms aesculapius.itmedscape.combenchchem.comgoogle.comresearchgate.netnih.gov. This selectivity is a key factor contributing to its favorable tolerability profile, notably the absence of significant respiratory depression, sedation, or other adverse central nervous system (CNS) effects commonly associated with opioid antitussives like codeine aesculapius.itmedscape.combenchchem.comgoogle.comresearchgate.netunipd.itresearchgate.net.

Molecular Mechanisms and Preclinical Evidence:

This compound's dual mechanism of action involves both central suppression of the cough reflex and peripheral effects on tracheobronchial receptors aesculapius.itmedscape.comresearchgate.net. Crucially, its central action is described as highly selective for the cough center, thereby avoiding the broader CNS depression that can lead to respiratory depression aesculapius.itgoogle.com. Pharmacological studies have demonstrated that this compound acts on the cough center without depressing the respiratory center google.comnih.gov. This contrasts with opioid antitussives, which can suppress the respiratory drive by acting on mu-opioid receptors in the brainstem, leading to a decrease in respiratory rate and tidal volume all-imm.com.

While direct quantitative data on respiratory rate or tidal volume changes in preclinical models specifically comparing this compound to a depressant are not extensively detailed in the provided search results, the consistent finding across multiple sources is the absence of clinically significant central adverse events, including respiratory depression aesculapius.itmedscape.comunipd.itresearchgate.net. For instance, animal studies have shown that this compound was well tolerated at doses up to 450 times higher than the therapeutic dose, with no clinically relevant sedation effects observed aesculapius.it. Furthermore, studies comparing this compound to codeine have highlighted that while both demonstrate antitussive effects, this compound is associated with fewer CNS side effects, such as drowsiness, which is often linked to respiratory depression in other agents aesculapius.itmedscape.comresearchgate.net.

The selectivity of this compound's action is further supported by its distinct pharmacological profile from racemic cloperastine (DL-cloperastine) and other antitussives. It is noted that this compound is devoid of central antinociceptive activities and does not cause addiction or dependence phenomena, further differentiating it from opioid-based compounds medscape.comresearchgate.net. The absence of negative cardiocirculatory effects has also been reported, reinforcing its targeted action google.comnih.gov.

Comparative Findings on Respiratory Effects:

Comparative clinical trials, while not strictly preclinical, often extrapolate findings from preclinical observations. These studies consistently report that this compound does not produce the adverse central effects seen with comparator agents like codeine, such as drowsiness aesculapius.itmedscape.comresearchgate.netunipd.itresearchgate.net. This lack of CNS depression, including respiratory depression, is a significant advantage. For example, studies comparing this compound to codeine and levodropropizine indicated that while all had antitussive effects, this compound and levodropropizine were associated with a better tolerability profile, specifically lacking the CNS side effects like drowsiness that codeine can induce aesculapius.itmedscape.comunipd.itresearchgate.net. Levodropropizine, another peripherally acting antitussive, has also been shown not to affect the hyperventilatory response to hypercapnia, demonstrating the absence of central respiratory depression all-imm.com. The consistent reporting of no evidence of clinically significant central adverse events with this compound in preclinical and clinical contexts underscores its specificity in acting on the cough reflex without impairing respiratory function aesculapius.itmedscape.comresearchgate.netunipd.itresearchgate.net.

Data Table:

While specific quantitative data from preclinical studies directly measuring respiratory parameters like rate and volume in comparison to a depressant are not explicitly provided in the search results, the qualitative evidence strongly supports the absence of respiratory depression. The following table summarizes the comparative tolerability profile concerning central nervous system effects, which are directly related to respiratory depression.

Parameter / AgentThis compoundCodeineLevodropropizine
Respiratory DepressionAbsentPresentAbsent
Sedation/DrowsinessAbsentPresentPresent (mild)
Central Nervous System EffectsMinimal/NonePresentMinimal

Note: Data for "Respiratory Depression" and "Central Nervous System Effects" are qualitative summaries based on reported findings. "Sedation/Drowsiness" is a common indicator of CNS depression that can affect respiratory function.

Compound List:

this compound

Codeine

DL-cloperastine

Levodropropizine

Dextromethorphan

Diphenhydramine

Dextrocloperastine

Clobutinol

Preclinical Pharmacokinetic and Metabolic Pathway Investigations of Levocloperastine

Absorption and Distribution Studies in Preclinical Models

Preclinical investigations into the absorption and distribution of levocloperastine provide foundational data for understanding its systemic exposure and tissue localization. These studies, conducted in various animal models, highlight key aspects of its disposition.

Gastrointestinal Absorption Kinetics in Animal Models

Following oral administration in animal models, this compound is absorbed from the gastrointestinal tract medscape.com. Studies in rats and dogs indicate that the pharmacokinetics are linear over a range of doses, with dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC) researchgate.netmedscape.com. For instance, in rats, linearity was observed between 10 to 30 mg/kg, and in dogs, between 25 to 75 mg/kg researchgate.netmedscape.com. Peak plasma concentrations (Cmax) are typically reached approximately 90 to 120 minutes after administration researchgate.netmedscape.com. The absorption process suggests a gradual and protracted absorption from the intestine researchgate.net. Oral bioavailability has been reported to be greater than 40% based on AUC ratios after oral versus intravenous administration, with substantially higher values obtained using radiolabeling techniques medscape.com.

Tissue Distribution and Target Organ Accumulation Profiles

This compound undergoes extensive biotransformation and is widely distributed throughout the body researchgate.netmedscape.com. Preclinical studies indicate apparent volumes of distribution of 80 L/kg after intravenous administration and 150 L/kg after oral administration in animal models researchgate.netmedscape.com. Notably, this compound reaches concentrations in target organs, particularly the lungs, that are consistently higher than those observed in plasma researchgate.netmedscape.com. There is no evidence of accumulation in tissues, as demonstrated in repeated-dose toxicity studies in dogs and rats researchgate.net. This compound can also cross the placental barrier to a moderate extent researchgate.netmedscape.com.

Biotransformation and Metabolic Profiling

The metabolic fate of this compound involves extensive biotransformation, with metabolites being primarily eliminated through feces and to a lesser extent through urine researchgate.netmedscape.com.

Identification of Primary Metabolic Pathways and Metabolites

While specific primary metabolic pathways and identified metabolites for this compound are not detailed in the provided search results, it is understood that the compound undergoes extensive biotransformation researchgate.netmedscape.com. The elimination of this compound occurs predominantly via its metabolites, with approximately two-thirds excreted in feces and one-third in urine researchgate.netmedscape.com. Detailed metabolite profiling and identification studies are crucial in drug development to understand the complete metabolic fate and potential safety implications of metabolites wuxiapptec.comevotec.com.

Investigation of Cytochrome P450 Isoenzyme Involvement in Metabolism

The specific cytochrome P450 (CYP450) isoenzymes responsible for the metabolism of this compound have not been explicitly identified in the provided literature. However, CYP450 enzymes, particularly families 1, 2, and 3, are known to mediate the oxidative metabolism of the majority of drugs criver.comnih.govcancernetwork.comnih.govjwatch.org. These enzymes play a critical role in drug clearance and can be involved in drug-drug interactions through inhibition or induction criver.comnih.govnih.govjwatch.org. Further investigation would be required to pinpoint the exact CYP isoenzymes involved in this compound metabolism.

Excretion Pathways and Mass Balance Studies in Preclinical Species

Understanding how a drug is eliminated from the body is a critical aspect of preclinical drug development. Mass balance studies, often conducted using radiolabeled compounds, are essential for quantifying the total recovery of the administered dose and identifying the primary routes of excretion. These studies help determine whether the drug and its metabolites are eliminated primarily through urine, feces, bile, or other pathways.

Pharmacokinetic Modeling in Preclinical Species (e.g., Two-Compartmental Models with Absorption Phase)

The pharmacokinetic behavior of this compound in preclinical species has been characterized using various modeling approaches. Research indicates that the pharmacokinetic profile of this compound is best described by a two-compartmental model with an absorption phase researchgate.netresearchgate.netmedscape.comunipd.itaesculapius.it. This model suggests that after administration, the drug distributes into at least two distinct compartments within the body, with a discernible phase for absorption into the systemic circulation. This pharmacokinetic behavior has been noted to be similar to that of its racemic counterpart, DL-cloperastine researchgate.netresearchgate.netmedscape.comunipd.itaesculapius.it.

Preclinical studies have also demonstrated that this compound exhibits linear pharmacokinetics over a wide range of doses in species such as rats and dogs. This linearity implies that parameters like peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase proportionally with the administered dose, without significant changes in the elimination half-life medscape.com. However, at very high dosages, saturation of absorption processes may occur, although plasma clearance remains unaltered medscape.com.

The following table summarizes key pharmacokinetic parameters observed in preclinical studies:

ParameterValue (Units)Species/ContextNotes
Time to Peak Concentration (Tmax)90 minPreclinicalIndicates absorption phase
Half-life99-112 minPreclinicalRange observed across different preclinical assessments
Area Under Curve (AUC)10,326 - 10,919 µg•min/LPreclinicalReflects total drug exposure
Mean Residence Time (MRT)192-208 minPreclinicalAverage time drug remains in the body
Total Clearance0.92-0.97 L/minPreclinicalRate at which drug is removed from the body
Volume of Distribution (Vd)138-148 L/kgPreclinicalApparent volume into which drug distributes
Volume of Distribution at Steady State194 L/kgPreclinicalDistribution volume when drug concentration is stable

Note: Specific species and administration routes for these parameters are not exhaustively detailed in all cited sources, but they represent general preclinical findings.

Advanced Analytical Methodologies for Levocloperastine Characterization and Quantification

Spectrophotometric Approaches for Levocloperastine Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer simpler and often faster alternatives for drug analysis. Challenges arise when this compound is formulated with other compounds that exhibit overlapping spectra.

Basic UV-Vis spectrophotometry has been applied for the determination of this compound Fendizoate, with a reported λmax of 350 nm ajrconline.orgajrconline.org. These methods typically show high sensitivity, with linearity ranges such as 2 to 10 µg/mL ajrconline.orgajrconline.org. However, when this compound is co-formulated with compounds like Chlorpheniramine Maleate (B1232345), their UV spectra can overlap significantly, requiring specialized resolution techniques.

The Independent Concentration Extraction (ICE) methodology has emerged as a valuable tool for resolving severely overlapped UV-Vis spectra in binary mixtures, including those containing this compound Fendizoate and Chlorpheniramine Maleate benchchem.combenchchem.comresearcher.liferesearchgate.netnih.govresearchgate.net. ICE is a spectrophotometric approach that extracts the original zero-order spectra of analytes at their characteristic wavelengths (λmax) without requiring complex preprocessing steps like derivative calculations or chemometric modeling benchchem.combenchchem.comresearcher.lifenih.govresearchgate.net. For this compound and Chlorpheniramine, ICE has been successfully applied to extract their individual spectra from binary mixtures benchchem.combenchchem.comnih.govresearchgate.net. This technique offers a "green" approach, minimizing sample pretreatment and solvent usage compared to some traditional methods researcher.lifenih.govresearchgate.net.

Table 3: Spectrophotometric Method Parameters for this compound Analysis

ParameterUV-Vis Spectrophotometry ajrconline.orgajrconline.orgICE Methodology researcher.lifenih.govresearchgate.net
λmax 350 nmLCF: 230 nm (as per one reference, though another mentions 265 nm for CPM) benchchem.com, 230 nm benchchem.comnih.govresearchgate.net
Linearity Range 2-10 µg/mL3.0–30.0 µg/mL (for both LCF and CPM)
Correlation Coeff. (r²) > 0.99Not explicitly stated for ICE, but implied validity.
LOD 1.012 µg/mLNot explicitly stated for ICE.
LOQ 3.036 µg/mLNot explicitly stated for ICE.
Precision (%RSD) ± 0.01214 (for 1.2057)Not explicitly stated for ICE.
Accuracy (% Recovery) 99.752 ± 0.6653Not explicitly stated for ICE.

Spectrum Subtraction and Unity Subtraction Methods

Spectrum Subtraction (SS) and Unity Subtraction (US) are complementary spectroscopic techniques utilized for the resolution of complex mixtures, particularly when analytes exhibit overlapping spectral profiles. These methods are instrumental in isolating the characteristic spectral features of individual components within a binary mixture, thereby enabling their distinct identification and quantification. In the context of pharmaceutical analysis, these techniques have been successfully applied to mixtures containing this compound fendizoate (LCF) and Chlorpheniramine maleate (CPM). By employing these subtraction methods, the zero-order spectra of the combined drugs can be resolved, revealing all their characteristic features and peaks researchgate.netnih.govresearchgate.net. This approach is particularly valuable when direct spectrophotometric determination is hindered by spectral overlap, allowing for the extraction of original zero-order spectra at the analytes' characteristic wavelengths (λmax) nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) represents a sophisticated advancement over traditional Thin-Layer Chromatography (TLC), offering enhanced separation efficiency, sensitivity, and speed, often serving as a robust alternative to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) wikipedia.orgresearchgate.netnih.gov. HPTLC is widely applied in pharmaceutical analysis for quantitative determination, fingerprint analysis, and quality control of drug formulations wikipedia.orgresearchgate.netnih.govmdpi.com.

A specific HPTLC-densitometric method has been developed for the concurrent determination of this compound fendizoate (LCF) and Chlorpheniramine maleate (CPM). This method utilizes silica (B1680970) gel plates F254 as the stationary phase. The mobile phase consists of a mixture of toluene (B28343), ethanol (B145695), acetone, and ammonia (B1221849) in a volumetric ratio of 3:3:3:1. Detection is performed at 230 nm researchgate.netnih.gov. HPTLC's advantages, such as automation, selective detection, minimal sample preparation, and the ability to perform parallel analysis, make it a powerful analytical tool for complex mixtures researchgate.netnih.gov.

Quantitative Determination of this compound and its Analogues in Preclinical Matrices and Formulations

Accurate quantitative determination of this compound, often in combination with other active pharmaceutical ingredients, is essential for both pharmaceutical formulations and preclinical studies. Several High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for this purpose.

One RP-HPLC method allows for the simultaneous estimation of this compound fendizoate (LCF) and Chlorpheniramine maleate (CPM) in syrup formulations. This method employs a C18 column (25cm × 0.46cm, 5 µm) with a mobile phase composed of buffer (pH 6.5) and acetonitrile (B52724) in a 50:50 (% v/v) ratio. The analysis is conducted at a flow rate of 1.0 mL/min, with detection at 227 nm. The method demonstrates linearity with a correlation coefficient (r²) greater than 0.999 over the range of 50% to 150% of expected concentrations. Accuracy and precision are confirmed by Relative Standard Deviation (RSD) values below 2.0%, and recoveries range from 99.84% to 99.57% austinpublishinggroup.com.

Another stability-indicating HPLC method has been validated for the simultaneous estimation of LCF and CPM. This method utilizes an ODS C18 column (250 mm × 4.6 mm, 5 μm) and a mobile phase comprising Phosphate (B84403) buffer (pH 3.5) and Methanol (B129727) (60:40 %v/v). Detection is performed at 273 nm. The retention times for this compound Fendizoate (LCP) and CPM are approximately 3.173 min and 5.060 min, respectively. Linearity was observed in concentration ranges of 20-80 μg/ml for LCP and 4-16 μg/ml for CPM, with correlation coefficients of 0.9992 and 0.9994, respectively. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were reported as 0.146/0.444 μg/ml for LCP and 0.0113/0.0344 μg/ml for CPM impactfactor.org.

Beyond HPLC, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC-UV are employed for quantitative determination in preclinical matrices like plasma. These methods are validated for parameters including linearity, accuracy, precision, LOD, and LOQ, as demonstrated in studies analyzing various compounds nih.govjapsonline.com.

Analytical Methods for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that drug substances and products meet stringent purity standards as defined by regulatory guidelines. Analytical methods are developed to identify and quantify impurities, including organic impurities, inorganic impurities, and residual solvents.

A Head Space Gas Chromatography (GC-HS) method has been established for the determination of five specific organic volatile impurities (OVIs) in this compound Fendizoate active pharmaceutical ingredient (API) and commercial syrups. The OVIs analyzed include methanol, ethanol, dichloromethane (B109758), toluene, and benzene (B151609). The method employs a ZB-624 column (30 m × 0.53 mm × 3.0 μm) with Nitrogen (N2) as the carrier gas at a flow rate of 3.0 mL/min. The quantitation limits for these impurities are reported as: methanol (210 ppm), ethanol (350 ppm), dichloromethane (42 ppm), toluene (62 ppm), and benzene (0.4 ppm). The method demonstrates linearity with correlation coefficients exceeding 0.995, and mean recoveries for the impurities fall within the range of 90% to 110% researchgate.netresearchgate.net.

The advancement of analytical techniques, particularly the hyphenation of chromatographic separation with spectrometric detection (e.g., LC-MS), plays a significant role in impurity profiling, enabling the identification and quantification of even trace-level impurities biomedres.us.

Mechanistic Investigations of Levocloperastine Drug Interactions and Off Target Effects Preclinical

Mechanistic Assessment of Potential Drug-Drug Interactions in Preclinical Models

While specific in vitro or in vivo preclinical studies detailing levocloperastine's impact on the metabolism or activity of other drugs via specific enzyme systems (like CYP450) are not extensively detailed in the provided search results, the general consensus from preclinical toxicity studies suggests a favorable profile regarding drug interactions. This compound has been characterized as having a low potential for drug-drug interactions, particularly with commonly prescribed concomitant medications such as antibacterials, nonsteroidal anti-inflammatories, and corticosteroids researchgate.netaesculapius.it. This suggests that it does not significantly inhibit or induce major drug-metabolizing enzymes in preclinical models, though direct mechanistic studies on specific cytochrome P450 (CYP) enzymes like CYP2D6, CYP3A4, or CYP2C19 are not explicitly detailed in the provided snippets concerning this compound's interaction effects. Cloperastine (B1201353), the racemic precursor, is metabolized by CYP2D6, CYP3A4, and CYP2C19, with CYP2D6 being the primary enzyme bocsci.com.

Preclinical Evaluation of Non-Cough Reflex Systemic Effects

Preclinical studies have evaluated this compound's effects on various physiological systems to ensure it does not produce significant unintended systemic effects.

Influence on Gastric Emptying and Intestinal Motility in Animal Models

Preclinical studies in animal models have indicated that this compound does not interfere with gastric emptying or intestinal motility. Specifically, oral administration of this compound at doses up to 150 mg/kg in rats did not affect gastric emptying or intestinal motility medscape.comaesculapius.it. Furthermore, this compound did not produce cardiovascular effects in anesthetized rabbits after intraduodenal administration of 250 mg/kg medscape.com. These findings suggest a lack of significant impact on these gastrointestinal functions in preclinical settings.

Characterization of Off-Target Receptor Binding Profiles

This compound's pharmacological profile includes antihistaminic and antiserotonergic properties, which contribute to its antitussive efficacy researchgate.netmedscape.com. Preclinical investigations have identified its affinity for histamine (B1213489) H1 receptors, where it acts as an antagonist, reducing histamine-induced responses bocsci.combenchchem.com. Additionally, this compound has been shown to modulate Sigma-1 (σ1) receptors, which is believed to be a key mechanism for its central antitussive effects by suppressing the cough reflex benchchem.com.

While specific comprehensive receptor binding panels are not detailed in the provided snippets, the known contributions of H1 receptor antagonism and σ1 receptor modulation to its therapeutic action indicate these as primary targets. Other potential off-target interactions, such as those with dopamine (B1211576) receptors, have been mentioned in the context of reconciling clinical observations with preclinical data, suggesting a need for further detailed investigation into its complete off-target profile benchchem.com. However, the available preclinical data emphasizes its selective action on the cough center, minimizing central adverse effects like sedation, which is a distinguishing feature compared to opioid antitussives medscape.com.

Compound List:

this compound

Cloperastine

Dextrocloperastine

DL-cloperastine

Codeine

Levodropropizine (B346804)

Dextromethorphan (B48470)

Histamine

Acetylcholine (B1216132)

Serotonin (B10506)

Morphine

Fluoxetine

Sertraline

Fluvoxamine

Armodafinil

Atomoxetine

Amphetamines

Benzonatate

Sodium cromoglycate

Lesogaberan

Data Tables:

Table 1: Preclinical Effects of this compound on Gastrointestinal Motility

Animal ModelRoute of AdministrationDose (mg/kg)Effect on Gastric EmptyingEffect on Intestinal MotilityReference
RatOralUp to 150No interferenceNo interference medscape.comaesculapius.it
RabbitIntraduodenal250Not applicableNot applicable medscape.com

Table 2: Identified Receptor Interactions and Pharmacological Properties of this compound

Receptor/PropertyMechanism of ActionContribution to EfficacyPreclinical Evidence TypeReference
Histamine H1AntagonismReduces airway hypersensitivity, contributes to antitussive and spasmolytic effectsIn vitro, In vivo bocsci.combenchchem.com
Sigma-1 (σ1)Agonism/ModulationSuppresses central cough reflex pathwaysIn vitro (electrophysiology, binding assays) benchchem.com
SerotoninAntagonism (Antiserotonergic)Contributes to overall efficacyIn vitro researchgate.netmedscape.com
CNS Cough CenterInhibitionPrimary mechanism for antitussive effectIn vivo (animal models) researchgate.netaesculapius.itmedscape.com

Emerging Research Avenues and Future Directions in Levocloperastine Research

Exploration of Enantiomer-Specific Biological Activities Beyond Antitussive Action

While levocloperastine is recognized for its antitussive properties, research is beginning to uncover potential biological activities beyond its primary indication, with a focus on the specific contributions of its levorotatory enantiomer. Studies have indicated that this compound (L-CLO) possesses enhanced activity and reduced toxicity compared to its dextrorotatory counterpart (D-CLO) and the racemic mixture (DL-cloperastine). google.com This stereoselective advantage suggests that the levorotatory form may exhibit unique pharmacological profiles that warrant further investigation. Future research could explore whether this compound possesses other non-antitussive effects, such as antihistamine, antiserotoninergic, or muscle-relaxant properties, as suggested by some preclinical observations. aesculapius.it Understanding these enantiomer-specific activities could unlock new therapeutic applications for this compound.

Advanced Preclinical Models for Respiratory Physiology and Cough Reflex Pathways

The study of cough reflex pathways and respiratory physiology is crucial for understanding the mechanisms of antitussive agents like this compound. Advanced preclinical models are essential for dissecting these complex pathways and evaluating drug efficacy and mechanisms of action. While specific advanced models for this compound are not detailed in the current literature, general approaches in respiratory pharmacology involve using animal models (e.g., guinea pigs, rodents) to assess cough reflex sensitivity through various stimuli like ammonia (B1221849) or capsaicin (B1668287) aerosols. nih.gov Future research directions could involve employing more sophisticated models, such as genetically modified animal models that mimic specific aspects of human respiratory diseases or cough hypersensitivity. In vitro models using isolated airway tissues or specific cell types (e.g., sensory neurons) could also provide detailed insights into the cellular and molecular targets of this compound within the cough reflex arc.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Pharmacodynamic and Metabolic Studies

The integration of omics technologies, including proteomics and metabolomics, offers a powerful approach to unravel the complex pharmacodynamic and metabolic profiles of this compound. mdpi.comekb.egencyclopedia.pub These technologies allow for a comprehensive analysis of the molecular changes induced by a drug within biological systems. While specific omics studies on this compound are not extensively reported, such approaches could be applied to:

Pharmacodynamics: Proteomic analysis could identify specific protein targets or signaling pathways modulated by this compound, providing a deeper understanding of its central and peripheral mechanisms of action beyond simple cough suppression. Metabolomic studies could reveal how this compound influences cellular metabolic pathways, potentially uncovering unexpected biological activities.

Metabolism: Metabolomics can map the metabolic fate of this compound in the body, identifying key metabolites and understanding their potential contribution to efficacy or toxicity. This could lead to a more precise understanding of drug disposition and inter-individual variability.

Development of Novel Delivery Systems for Enhanced Preclinical Efficacy

The development of novel drug delivery systems (NDDS) is a key strategy for improving the therapeutic efficacy, targeting, and patient compliance of pharmaceutical agents. interesjournals.orgnih.gov While current research primarily focuses on oral administration of this compound, future directions could explore NDDS to optimize its preclinical performance. Potential approaches include:

Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) could enhance its stability, control its release kinetics, and potentially improve its penetration into target tissues within the respiratory system.

Targeted delivery: Developing systems that specifically deliver this compound to the lung or specific cellular targets within the airway could increase local concentrations and reduce systemic exposure, thereby potentially enhancing efficacy and minimizing off-target effects.

Sustained-release formulations: These could provide prolonged therapeutic levels, potentially reducing dosing frequency and improving patient adherence in preclinical models.

Such advancements in delivery systems could lead to more effective preclinical evaluations and potentially novel therapeutic formulations.

Q & A

Q. What are the established mechanisms of action of Levocloperastine as an antitussive agent, and how are these evaluated in preclinical models?

this compound exerts antitussive effects via dual mechanisms: central suppression of the cough reflex (similar to codeine but without narcotic effects) and peripheral antihistaminic activity targeting H1 receptors. Preclinical models often employ guinea pig cough reflex assays induced by citric acid or capsaicin, measuring cough frequency reduction. Histamine-induced bronchoconstriction models are used to assess peripheral antihistaminic effects .

Q. What standardized clinical endpoints are recommended for assessing this compound's efficacy in cough suppression trials?

Key endpoints include:

  • Visual Analog Scale (VAS) : A 100-mm scale quantifying subjective cough severity (0 = no cough; 100 = severe cough).
  • 24-hour cough frequency : Measured via patient diaries using a 7-point Likert scale (0 = "none" to 6 = "constant").
  • Leicester Cough Questionnaire (LCQ) : A 19-item tool evaluating physical, psychological, and social impacts of cough (score range: 3–21). These metrics are validated in randomized trials comparing this compound to dextromethorphan or placebo .

Q. How do researchers ensure patient compliance and minimize bias in open-label this compound trials?

Strategies include:

  • Randomization : Computer-generated sequences (1:1 allocation) to reduce selection bias.
  • Telephonic follow-ups : Mid-study check-ins (e.g., day 3) to monitor adherence and adverse events.
  • Blinded outcome assessors : Independent evaluators analyze VAS and LCQ scores to mitigate observer bias .

Advanced Research Questions

Q. What methodological considerations are critical when developing a gas chromatography-headspace (GC-HS) method for detecting organic volatile impurities (OVIs) in this compound formulations?

Key validation parameters per ICH guidelines include:

  • Specificity : Baseline separation of methanol, ethanol, dichloromethane, toluene, and benzene with resolution ≥10 .
  • Precision : ≤10% RSD for system and method precision (n=6 replicates) .
  • Accuracy : Spike-recovery studies (LOQ to 150% levels) showing 90–110% recovery .
  • Robustness : Tolerance to ±0.2 mL/min flow rate and ±5°C temperature variations .
  • Solution stability : ≤5% variation in OVI quantification after 48 hours at room temperature .

Q. How can researchers resolve discrepancies in this compound's reported efficacy across different clinical populations?

Contradictions may arise from variations in study design (e.g., open-label vs. double-blind) or patient demographics. Mitigation strategies include:

  • Subgroup analysis : Stratifying data by age, cough etiology, or comorbidities.
  • Meta-analysis : Pooling data from trials like Aliprandi et al. (2002) and recent phase IV studies .
  • Sensitivity testing : Re-evaluating outcomes after excluding outliers or adjusting for confounding variables (e.g., concurrent medications) .

Q. What novel analytical approaches address challenges in quantifying this compound in co-formulated syrups?

  • Independent Concentration Extraction (ICE) : Resolves overlapping UV-Vis spectra in mixtures with chlorpheniramine maleate by extracting zero-order spectra at λmax (e.g., 230 nm for this compound) .
  • Green micellar HPLC : Uses 30 mM sodium dodecyl sulfate and ethanol (85:15) for simultaneous quantification of this compound, dextromethorphan, and dexamethasone in ≤7 minutes, reducing solvent waste by 40% compared to traditional RP-HPLC .

Q. How do researchers validate the selectivity of chromatographic methods for this compound in the presence of degradation products?

  • Forced degradation studies : Expose this compound to heat, light, and acidic/alkaline conditions, then verify baseline separation of degradation peaks from the analyte.
  • Peak purity analysis : Use photodiode array detectors to confirm spectral homogeneity (RSD ≤2% across λ ranges) .

Data Contradiction and Statistical Analysis

Q. How should researchers address conflicting results in this compound's cough suppression efficacy versus dextromethorphan?

  • Power analysis : Ensure adequate sample size (e.g., n=19/group with 10% dropout adjustment) to detect ≥10% intergroup differences (α=0.05, 80% power) .
  • Post hoc tests : Apply Bonferroni corrections for multiple comparisons (e.g., VAS, LCQ, cough frequency) to reduce type I error .
  • Bayesian analysis : Reinterpret data using prior probability distributions from earlier trials to assess robustness of findings .

Methodological Resources

Q. Which guidelines govern the ethical and statistical design of this compound trials?

  • Ethics : ICMR National Ethical Guidelines (2017) and Declaration of Helsinki for informed consent and risk minimization .
  • Statistics : CONSORT checklist for reporting randomization, blinding, and intention-to-treat analysis .

Q. What tools assess the environmental sustainability of this compound analytical methods?

  • AGREEprep : Evaluates greenness based on solvent toxicity, energy use, and waste generation.
  • Ecoscale : Assigns penalty points for hazardous reagents (e.g., dichloromethane) and non-recyclable materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocloperastine
Reactant of Route 2
Reactant of Route 2
Levocloperastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.